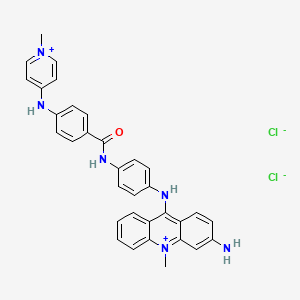

Acridinium, 3-amino-10-methyl-9-(p-(p-((1-methylpyridinium-4-yl)amino)benzamido)anilino)-, dichloride

Description

This acridinium derivative is a structurally complex compound characterized by its acridinium core substituted with a 3-amino group, a 10-methyl group, and a highly branched aromatic side chain terminating in a 1-methylpyridinium moiety. The dichloride counterion enhances solubility in polar solvents, making it suitable for applications in photoredox catalysis, biological studies, or as a fluorescent probe. The extended conjugation system and cationic pyridinium group likely contribute to its electronic properties, including redox behavior and light absorption characteristics .

Properties

CAS No. |

68772-44-1 |

|---|---|

Molecular Formula |

C33H30Cl2N6O |

Molecular Weight |

597.5 g/mol |

IUPAC Name |

N-[4-[(3-amino-10-methylacridin-10-ium-9-yl)amino]phenyl]-4-[(1-methylpyridin-1-ium-4-yl)amino]benzamide;dichloride |

InChI |

InChI=1S/C33H28N6O.2ClH/c1-38-19-17-27(18-20-38)35-24-10-7-22(8-11-24)33(40)37-26-14-12-25(13-15-26)36-32-28-5-3-4-6-30(28)39(2)31-21-23(34)9-16-29(31)32;;/h3-21H,1-2H3,(H3,34,36,37,40);2*1H |

InChI Key |

QITZRGDTIIRSHH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)C)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Biological Activity

Acridinium compounds, particularly derivatives such as Acridinium, 3-amino-10-methyl-9-(p-(p-((1-methylpyridinium-4-yl)amino)benzamido)anilino)-, dichloride , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Structural Overview

The compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its bioactivity. The molecular formula is , and it features a quaternary ammonium group, which is significant for its interaction with biological systems.

1. Antitumor Activity

Acridinium derivatives have shown significant antitumor properties in various studies. For instance, acridine compounds are known to intercalate DNA, disrupting replication and transcription processes. Research indicates that acridinium compounds can bind to DNA with varying affinities depending on their substituents. For example, studies on related acridine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo, with some compounds exhibiting IC50 values below 10 µM against leukemia cell lines .

2. Mutagenic Potential

The mutagenic activity of acridinium derivatives has been evaluated using the Ames test. Specifically, AcrH (a related compound) induced reverse mutations in Salmonella typhimurium strains TA97a, TA98, TA100, and TA102, indicating a potential genotoxic risk associated with its use . This mutagenicity suggests that while acridinium compounds may have therapeutic benefits, their safety profile requires careful consideration.

Acridinium compounds exhibit various mechanisms of action:

- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, leading to structural distortions that inhibit replication .

- Enzyme Inhibition : Some acridine derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases .

- Reactive Oxygen Species (ROS) Generation : Certain acridinium compounds can generate ROS upon activation, contributing to their antitumor effects by inducing oxidative stress in cancer cells .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a series of acridine derivatives against various cancer cell lines (e.g., MCF-7 for breast cancer and PC-3 for prostate cancer). The results indicated that modifications on the acridine nucleus significantly influenced cytotoxicity. For example, a derivative with a methoxy group showed enhanced activity compared to its unsubstituted counterpart .

Case Study 2: Mutagenicity Assessment

In another study assessing the mutagenic potential of acridinium derivatives, researchers found that specific structural modifications reduced mutagenicity while retaining anticancer properties. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic index of these compounds .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Acridinium and Acridone Derivatives

Structural Comparison

The compound’s structural complexity distinguishes it from simpler acridinium salts. Key analogs include:

Electrochemical and Photophysical Properties

For example:

- Acridinium 4j : $ E{1/2} $ (P/P⁻) = -0.87 V vs SCE; $ E{0,0} $ = 2.27 eV → $ E_{1/2}^* $ (P*/P⁻) = +1.40 V .

- Acridinium 4k : $ E_{1/2} $ (P/P⁻) = -0.71 V vs SCE .

- Target Compound : Predicted to have a less negative $ E_{1/2} $ (closer to 4k) due to electron-withdrawing pyridinium, enhancing excited-state oxidizing power.

Q & A

Basic: What synthetic methodologies are recommended for preparing this acridinium derivative, given its complex aromatic substituents?

Methodological Answer:

The synthesis of this compound requires a multi-step approach due to its intricate structure. Key steps include:

- Nucleophilic aromatic substitution for introducing the anilino and benzamido groups. Steric hindrance from the methylpyridinium group may necessitate elevated temperatures (e.g., 210°C) or prolonged reaction times, as observed in analogous systems with hindered amines .

- Coupling reactions to link the acridinium core to the aromatic substituents. Use polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide bond formation.

- Counterion exchange to isolate the dichloride salt. Precipitation in cold diethyl ether is recommended for purification.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A combination of spectroscopic and analytical techniques is critical:

- High-resolution mass spectrometry (HRMS) to verify molecular weight and chloride counterion.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, particularly distinguishing aromatic vs. aliphatic regions. For example, the 1-methylpyridinium group’s quaternary nitrogen will deshield adjacent protons .

- UV-Vis and fluorescence spectroscopy to assess photophysical properties (e.g., λmax for acridinium cores typically ~360 nm).

Advanced: How can researchers optimize the regioselectivity of substitutions on the acridinium core during synthesis?

Methodological Answer:

Regioselectivity challenges arise from competing reactive sites on the acridinium ring. Strategies include:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the 3-amino substituent) to block undesired positions during functionalization.

- Solvent and temperature control : Polar solvents (e.g., acetonitrile) at 60–80°C enhance kinetic control, favoring substitution at less hindered sites.

- Computational modeling : Use DFT calculations to predict electron density maps and identify reactive sites. Similar approaches have been validated for heterocyclic systems .

Advanced: How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Methodological Answer:

Contradictions may stem from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Mitigation steps:

- Variable-temperature NMR : Probe for temperature-dependent shifts indicative of conformational exchange.

- Comparative analysis : Cross-reference with structurally analogous compounds. For example, pyridinium-containing derivatives often exhibit distinct splitting due to ring current effects .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure. Crystallize using vapor diffusion with dichloromethane/methanol.

Advanced: What strategies address low yields in the final coupling step of the benzamido-anilino moiety?

Methodological Answer:

Low yields may result from steric hindrance or competing side reactions. Optimize by:

- Pre-activation of carboxylic acids : Use HATU or DCC/NHS to generate active esters before coupling.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining efficiency, as demonstrated in dithiazole syntheses .

- Purification via reverse-phase HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile gradients to isolate the target product from by-products.

Basic: What are the stability considerations for this compound in aqueous solutions?

Methodological Answer:

The dichloride salt enhances solubility but may hydrolyze under basic conditions. Recommendations:

- pH control : Store solutions at pH 3–5 (acetic acid buffer) to prevent deprotonation of the acridinium core.

- Light sensitivity : Shield from UV light to avoid photodegradation. Use amber vials for storage.

- Lyophilization : For long-term stability, lyophilize and store under inert gas at -20°C.

Advanced: How can researchers validate the compound’s chemiluminescent properties for bioimaging applications?

Methodological Answer:

Design experiments to correlate structure with photophysical activity:

- Chemiluminescence assays : Measure emission intensity in the presence of reactive oxygen species (ROS) like H2O2. Compare with N-methylacridinium standards.

- Quantum yield calculations : Use integrating sphere setups with rhodamine B as a reference.

- Cell viability controls : Ensure the compound’s dichloride form does not induce cytotoxicity in live-cell imaging (test via MTT assay at 1–10 µM concentrations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.